N-(2,3,4,4a,5,6-Hexahydro-4a-(hydroxymethyl)-3-oxobenzo(h)cinnolin-9-yl)acetamide
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Overview
Description
N-(2,3,4,4a,5,6-Hexahydro-4a-(hydroxymethyl)-3-oxobenzo(h)cinnolin-9-yl)acetamide is a complex organic compound with a unique structure that includes a hexahydrobenzo[h]cinnolin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,4a,5,6-Hexahydro-4a-(hydroxymethyl)-3-oxobenzo(h)cinnolin-9-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexahydrobenzo[h]cinnolin Core: This step involves the cyclization of a suitable precursor to form the hexahydrobenzo[h]cinnolin core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxylation reaction, which may involve the use of reagents such as hydrogen peroxide or osmium tetroxide.
Acetylation: The final step involves the acetylation of the hydroxymethyl group to form the acetamide derivative. This step typically requires acetic anhydride or acetyl chloride as the acetylating agents and a base such as pyridine to neutralize the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,4a,5,6-Hexahydro-4a-(hydroxymethyl)-3-oxobenzo(h)cinnolin-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group in the benzo[h]cinnolin core can be reduced to form an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(2,3,4,4a,5,6-Hexahydro-4a-(hydroxymethyl)-3-oxobenzo(h)cinnolin-9-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2,3,4,4a,5,6-Hexahydro-4a-(hydroxymethyl)-3-oxobenzo(h)cinnolin-9-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3,4,4a,5,6-Hexahydro-4a-(hydroxymethyl)-3-oxobenzo(h)cinnolin-8-yl)acetamide: A closely related compound with a similar structure but different substitution pattern.
N-(2,3,4,4a,5,6-Hexahydro-4a-(hydroxymethyl)-3-oxobenzo(h)cinnolin-7-yl)acetamide: Another similar compound with variations in the position of the hydroxymethyl group.
Uniqueness
N-(2,3,4,4a,5,6-Hexahydro-4a-(hydroxymethyl)-3-oxobenzo(h)cinnolin-9-yl)acetamide is unique due to its specific substitution pattern and the presence of both a hydroxymethyl group and an acetamide group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
126681-65-0 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-[4a-(hydroxymethyl)-3-oxo-2,4,5,6-tetrahydrobenzo[h]cinnolin-9-yl]acetamide |
InChI |
InChI=1S/C15H17N3O3/c1-9(20)16-11-3-2-10-4-5-15(8-19)7-13(21)17-18-14(15)12(10)6-11/h2-3,6,19H,4-5,7-8H2,1H3,(H,16,20)(H,17,21) |
InChI Key |
ACSBWYVQGYFRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCC3(C2=NNC(=O)C3)CO)C=C1 |
Origin of Product |
United States |
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